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Compound of Interest

Compound Name: Conophyllidine

Cat. No.: B15602656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and experimental protocols for the total synthesis of

the complex bisindole alkaloid, (-)-conophyllidine. The methodology described herein is based

on the first total synthesis reported by the laboratories of Tohru Fukuyama and Hidetoshi

Tokuyama. This convergent approach allows for the efficient construction of the intricate

molecular architecture of (-)-conophyllidine, a compound of significant interest for its potential

therapeutic properties.

Synthetic Strategy Overview
The total synthesis of (-)-conophyllidine is achieved through a convergent strategy, which

involves the preparation of two complex, polycyclic fragments that are subsequently coupled to

form the final natural product. The key elements of this synthetic approach are:

Convergent Assembly: The synthesis is designed to build two key monomers, a vindoline-

type fragment (the "upper" unit) and an aspidosperma-type fragment (the "lower" unit), which

are then coupled in a late-stage transformation.

Key Coupling Reaction: The crucial carbon-carbon and carbon-oxygen bond formations to

unite the two monomers are accomplished through a highly regio- and diastereoselective

Polonovski-Potier reaction. This reaction generates a key iminium ion intermediate that is

trapped by the nucleophilic indole of the second fragment.
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Stereocontrol: The stereochemistry of the final product is controlled through the

stereoselective synthesis of the individual fragments, which are derived from chiral starting

materials or through asymmetric reactions.

Below is a logical diagram illustrating the overall synthetic workflow.
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To cite this document: BenchChem. [Application Notes and Protocols: Total Synthesis of (-)-
Conophyllidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602656#total-synthesis-of-conophyllidine-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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